molecular formula C21H20N2O5 B2819632 2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1787879-76-8

2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2819632
CAS RN: 1787879-76-8
M. Wt: 380.4
InChI Key: XRVIOFXHTOLMEZ-UHFFFAOYSA-N
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Description

2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalyzed Synthesis

One significant application of compounds like 2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is in the area of palladium-catalyzed synthesis. This process involves the aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones. The method is notable for its tolerance of various functional groups including methoxy, alcohol, ketone, and nitro groups (Worlikar & Larock, 2008).

Synthesis and Ring Transformation

Another research focus is on the synthesis and base-catalyzed ring transformation of related compounds. For instance, the synthesis of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one has been achieved, showcasing the structural prerequisites for certain types of ring transformations (Sápi et al., 1997).

Serotonin Receptor Affinity and PDE10A Inhibition

Additionally, derivatives of compounds like 4-methoxy-1H-isoindole-1,3(2H)-dione have been explored for their potential as antipsychotics. These compounds have been synthesized and tested for their ability to inhibit phosphodiesterase 10A (PDE10A) and affinity towards serotonin receptors. The safety and potential antipsychotic properties of these compounds have also been evaluated (Czopek et al., 2020).

Prodrug Development for Hypoxic Tissues

In the field of prodrug development, certain derivatives of 1-methylindole-4,7-dione have been synthesized for targeting hypoxic tissues. This research has implications for developing drugs that can specifically target low-oxygen environments within the body, such as in tumors (Jaffar et al., 1999).

Carbonic Anhydrase Inhibition

Another research direction is the synthesis and evaluation of novel derivatives as inhibitors of carbonic anhydrase. These compounds have shown excellent inhibitory effects in low nanomolar ranges, suggesting their potential in medical applications (Kocyigit et al., 2016).

properties

IUPAC Name

2-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-27-16-8-4-5-12-9-17(28-18(12)16)21(26)22-10-13(11-22)23-19(24)14-6-2-3-7-15(14)20(23)25/h2-5,8-9,13-15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVIOFXHTOLMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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